(3,5-Dichloro-2-methoxyphenyl)acetonitrile
Description
Contextualization within Aromatic Nitrile Chemistry
Aromatic nitriles are significant intermediates in organic synthesis, finding application in the preparation of pharmaceuticals, agrochemicals, and dyes. The nitrile group is a versatile functional group that can be converted into various other functionalities, including amines, carboxylic acids, and amides. The presence of both an aromatic ring and a nitrile group allows for a diverse range of chemical transformations.
The reactivity of aromatic nitriles is influenced by the substituents on the aromatic ring. The electron-withdrawing nature of the nitrile group can affect the aromatic system's susceptibility to electrophilic substitution. Conversely, the substituents on the ring can modulate the reactivity of the nitrile group itself.
Historical Development and Initial Syntheses of Related Compounds
While specific historical details on the initial synthesis of (3,5-Dichloro-2-methoxyphenyl)acetonitrile are not extensively documented in readily available literature, the synthesis of related substituted phenylacetonitriles has a long history. A common and well-established method for the synthesis of phenylacetonitriles is the nucleophilic substitution of a benzyl (B1604629) halide with a cyanide salt.
For instance, the synthesis of (3-Methoxyphenyl)acetonitrile can be achieved by reacting 3-methoxybenzyl chloride with sodium cyanide. This reaction is typically carried out in a suitable solvent, and the temperature is controlled to ensure optimal yield and minimize side reactions. The principles of this synthetic approach are applicable to a wide range of substituted benzyl halides, including those with chloro and methoxy (B1213986) substituents.
The development of various substituted phenylacetonitriles has been driven by the need for specific building blocks in drug discovery and materials science. The introduction of different substituents on the phenyl ring allows for the fine-tuning of the molecule's physical, chemical, and biological properties.
Structural Significance of the Dichloro-Methoxy-Acetonitrile Framework
The specific arrangement of the dichloro, methoxy, and acetonitrile (B52724) groups on the phenyl ring of this compound imparts distinct structural and electronic features. The two chlorine atoms are strong electron-withdrawing groups, which can significantly influence the electron density of the aromatic ring. The methoxy group, on the other hand, is an electron-donating group. The interplay of these opposing electronic effects, combined with the steric hindrance they create, results in a unique chemical environment.
In the broader context of medicinal chemistry, the substitution pattern on a phenyl ring is a critical determinant of a molecule's biological activity. For example, in studies of Peroxisome Proliferator-Activated Receptor γ (PPARγ) modulators, the presence and position of electron-withdrawing groups like chlorine on an aromatic ring have been shown to impact binding affinity and activity. nih.gov Similarly, research on ALK2 inhibitors has demonstrated that the arrangement of methoxy groups on a phenyl ring can influence interactions with the target protein. acs.org
The 3,5-dichloro substitution pattern, in particular, can create specific hydrophobic and electrostatic interactions within a protein's binding pocket. The 2-methoxy group's position can influence the molecule's conformation and its ability to form hydrogen bonds. Therefore, the this compound framework represents a potentially valuable scaffold for the design of new bioactive molecules.
Overview of Research Trajectories and Academic Significance
The academic significance of this compound primarily lies in its potential as a specialized building block in organic synthesis, particularly for the construction of more complex molecules in medicinal chemistry research. While extensive research specifically focused on this compound is not yet prevalent in the public domain, its availability from commercial suppliers suggests its use as an intermediate in proprietary drug discovery programs or as a tool compound for exploring structure-activity relationships.
The research trajectory for compounds of this nature often involves their incorporation into larger molecules to probe the effects of their specific substitution pattern on biological targets. The presence of multiple reactive sites—the aromatic ring, the nitrile group, and the potential for ether cleavage—offers a range of possibilities for chemical modification.
Future research involving this compound will likely focus on its utility in the synthesis of novel heterocyclic compounds and other scaffolds of pharmaceutical interest. Its unique electronic and steric properties make it an intriguing candidate for the development of new chemical entities with tailored biological activities.
Structure
2D Structure
3D Structure
Properties
CAS No. |
952958-86-0 |
|---|---|
Molecular Formula |
C9H7Cl2NO |
Molecular Weight |
216.06 g/mol |
IUPAC Name |
2-(3,5-dichloro-2-methoxyphenyl)acetonitrile |
InChI |
InChI=1S/C9H7Cl2NO/c1-13-9-6(2-3-12)4-7(10)5-8(9)11/h4-5H,2H2,1H3 |
InChI Key |
MWKHYBMHQXRKEI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)Cl)CC#N |
Origin of Product |
United States |
Synthetic Methodologies for 3,5 Dichloro 2 Methoxyphenyl Acetonitrile
Retrosynthetic Analysis and Strategic Disconnections
A retrosynthetic analysis of (3,5-Dichloro-2-methoxyphenyl)acetonitrile reveals logical disconnections to identify plausible starting materials. The primary disconnection involves the cyanomethyl group (-CH₂CN), leading back to a suitable precursor such as a benzyl (B1604629) halide or a benzaldehyde.
Analysis of Key Precursors
The most logical precursors for the synthesis of this compound are derived from 3,5-dichloro-2-methoxybenzaldehyde (B1307951) or a related benzyl derivative. A key starting material for these precursors is 3,5-dichloro-2-hydroxybenzaldehyde, also known as 3,5-dichlorosalicylaldehyde. This compound provides the foundational aromatic ring with the correct dichlorination pattern and a hydroxyl group that can be readily methylated.
| Precursor | CAS Number | Molecular Formula | Key Features |
| 3,5-Dichloro-2-hydroxybenzaldehyde | 90-60-8 | C₇H₄Cl₂O₂ | Dichlorinated aromatic ring with ortho-hydroxyl and aldehyde groups. nih.govresearchgate.nettcichemicals.com |
| 3,5-Dichloro-2-methoxybenzaldehyde | N/A | C₈H₆Cl₂O₂ | Key intermediate with the required methoxy (B1213986) and aldehyde functionalities. |
| 3,5-Dichloro-2-methoxybenzyl chloride | N/A | C₈H₇Cl₃O | A reactive intermediate for direct cyano-substitution. |
Strategic Introduction of Functional Groups
The synthesis of this compound requires the strategic introduction of three key functional groups onto the benzene (B151609) ring: two chlorine atoms, a methoxy group, and an acetonitrile (B52724) moiety. The typical synthetic strategy involves starting with a commercially available dichlorinated phenol (B47542) or aniline, followed by the introduction of the aldehyde and methoxy groups, and finally the conversion to the acetonitrile.
A plausible synthetic sequence begins with the O-methylation of 3,5-dichloro-2-hydroxybenzaldehyde. The phenolic hydroxyl group can be converted to a methoxy group using a suitable methylating agent, such as dimethyl sulfate (B86663), in the presence of a base. google.com This reaction yields 3,5-dichloro-2-methoxybenzaldehyde, a crucial intermediate.
Classical Synthetic Routes and Modifications
Several classical methods can be employed to synthesize this compound from its key precursors. These routes primarily focus on the introduction of the cyano group.
Methods Involving Direct Cyano-Substitution Reactions
A common and direct method for the synthesis of phenylacetonitriles is the nucleophilic substitution of a benzyl halide with a cyanide salt. This approach involves a two-step process from the corresponding benzaldehyde.
First, 3,5-dichloro-2-methoxybenzaldehyde is reduced to 3,5-dichloro-2-methoxybenzyl alcohol. This reduction can be achieved using various reducing agents, such as sodium borohydride.
Subsequently, the benzyl alcohol is converted to a more reactive benzyl halide, typically a benzyl chloride or bromide. Treatment with a chlorinating agent like thionyl chloride (SOCl₂) or a concentrated solution of hydrochloric acid can effect this transformation. orgsyn.org
Finally, the resulting 3,5-dichloro-2-methoxybenzyl halide is reacted with a cyanide salt, such as sodium cyanide or potassium cyanide, in a suitable solvent to yield this compound. orgsyn.org The use of a phase-transfer catalyst can sometimes enhance the reaction rate and yield.
| Reactant | Reagent | Product | Reaction Type |
| 3,5-Dichloro-2-methoxybenzaldehyde | Sodium Borohydride | 3,5-Dichloro-2-methoxybenzyl alcohol | Reduction |
| 3,5-Dichloro-2-methoxybenzyl alcohol | Thionyl Chloride | 3,5-Dichloro-2-methoxybenzyl chloride | Chlorination |
| 3,5-Dichloro-2-methoxybenzyl chloride | Sodium Cyanide | This compound | Nucleophilic Substitution |
Approaches from Substituted Benzaldehydes or Benzoic Acids
While less direct for acetonitrile synthesis, substituted benzoic acids can serve as precursors. For instance, 3,5-dichloro-2-methoxybenzoic acid could be reduced to the corresponding benzyl alcohol, which would then follow the synthetic route described in section 2.2.1.
Nitrile Group Formation from Aldoximes or Amides
An alternative route to phenylacetonitriles from benzaldehydes involves the formation and subsequent dehydration of an aldoxime.
In this method, 3,5-dichloro-2-methoxybenzaldehyde is first reacted with hydroxylamine (B1172632) hydrochloride in the presence of a base to form 3,5-dichloro-2-methoxybenzaldehyde oxime.
The resulting aldoxime is then dehydrated to yield the desired nitrile, this compound. Various dehydrating agents can be employed for this transformation, including acetic anhydride, thionyl chloride, or phosphorus pentoxide. The choice of reagent and reaction conditions is crucial to ensure high conversion and minimize side reactions.
| Reactant | Reagent | Intermediate | Reagent | Product |
| 3,5-Dichloro-2-methoxybenzaldehyde | Hydroxylamine Hydrochloride | 3,5-Dichloro-2-methoxybenzaldehyde oxime | Acetic Anhydride | This compound |
Regioselective Halogenation Strategies
The introduction of chlorine atoms at specific positions on the aromatic ring is a critical step in the synthesis of this compound. The regioselectivity of this halogenation is governed by the directing effects of the substituents already present on the benzene ring. In a precursor such as 2-methoxyphenylacetonitrile (B128560), the methoxy group (-OCH3) is an activating ortho-, para-director, while the cyanomethyl group (-CH2CN) is a deactivating meta-director.
Direct chlorination of 2-methoxyphenylacetonitrile would likely lead to a complex mixture of products, making the isolation of the desired 3,5-dichloro isomer challenging. Therefore, a more strategic approach is often employed, which involves the chlorination of a precursor molecule where the directing groups favor the desired substitution pattern. For instance, starting with 2-methoxytoluene, the methoxy group would direct chlorination to the para-position (position 5) and one of the ortho-positions (position 3 or 6). Subsequent functionalization of the methyl group to a cyanomethyl group would then lead to the target molecule.
Key to achieving the desired 3,5-dichlorination is the careful selection of chlorinating agents and reaction conditions. Common chlorinating agents include chlorine gas (Cl2), sulfuryl chloride (SO2Cl2), and N-chlorosuccinimide (NCS), often in the presence of a Lewis acid catalyst such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3). The choice of solvent can also influence the regioselectivity of the reaction.
Table 1: Comparison of Chlorination Methods for Methoxy-Substituted Aromatics
| Chlorinating Agent | Catalyst | Typical Solvents | Key Features |
| Chlorine (Cl2) | FeCl3, AlCl3 | Chlorinated hydrocarbons | Highly reactive, can lead to over-chlorination. |
| Sulfuryl Chloride (SO2Cl2) | None or Lewis Acid | Dichloromethane, Chloroform | Milder than Cl2, can offer better selectivity. |
| N-Chlorosuccinimide (NCS) | Acid catalyst (e.g., TFA) | Acetonitrile, Dichloromethane | Solid reagent, easier to handle than gases. |
Methoxy Group Introduction and Interconversion Reactions
An alternative synthetic strategy involves the introduction of the methoxy group onto a pre-existing dichlorinated aromatic ring. This can be achieved through nucleophilic aromatic substitution (SNAr) on a suitably activated substrate. For example, a 3,5-dichloro-2-halophenylacetonitrile could react with a methoxide (B1231860) source, such as sodium methoxide (NaOCH3), to yield the desired product.
For a successful SNAr reaction, the aromatic ring must be activated by electron-withdrawing groups ortho or para to the leaving group. In the case of a dichlorinated precursor, the reaction conditions, such as temperature and the choice of solvent (e.g., dimethylformamide - DMF, or dimethyl sulfoxide (B87167) - DMSO), are crucial to facilitate the substitution.
Another approach is the interconversion of a functional group already present on the ring into a methoxy group. For instance, a hydroxyl group at the 2-position of a 3,5-dichlorophenylacetonitrile precursor could be methylated using a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base. A patented method describes the synthesis of 6-chloro-2-methoxytoluene from 2,6-dichlorotoluene (B125461) using sodium methoxide, which demonstrates the feasibility of such a methoxy group introduction on a chlorinated aromatic ring. researchgate.net
Catalytic Synthetic Pathways
Modern organic synthesis heavily relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. The synthesis of this compound can be effectively accomplished through various catalytic pathways.
Transition Metal-Catalyzed C-CN Bond Formations
One of the most powerful methods for the synthesis of aryl nitriles is the transition metal-catalyzed cyanation of aryl halides. organic-chemistry.orgrsc.org Palladium and copper catalysts are the most commonly used for this transformation. organic-chemistry.orgrsc.org A plausible synthetic route to this compound would involve the cyanation of a 1-halo-3,5-dichloro-2-methoxybenzene precursor.
The choice of cyanide source is critical for the success of these reactions. While traditional cyanide sources like potassium cyanide (KCN) and sodium cyanide (NaCN) are effective, their high toxicity has led to the development of safer alternatives. Zinc cyanide (Zn(CN)2) is a less toxic and commonly used reagent in palladium-catalyzed cyanations. organic-chemistry.org More recently, potassium hexacyanoferrate(II) (K4[Fe(CN)6]) has emerged as a non-toxic and inexpensive cyanide source. nih.gov
Table 2: Common Catalytic Systems for Aryl Cyanation
| Catalyst System | Cyanide Source | Typical Solvents | Key Features |
| Pd(0) complexes (e.g., Pd(PPh3)4) | Zn(CN)2, K4[Fe(CN)6] | DMF, Dioxane, Toluene (B28343) | High functional group tolerance, mild reaction conditions. organic-chemistry.orgnih.gov |
| Cu(I) salts (e.g., CuI, CuCN) | KCN, NaCN | DMF, NMP | Rosenmund-von Braun reaction, often requires higher temperatures. tezu.ernet.in |
Cross-Coupling Strategies for Aromatic Functionalization
Cross-coupling reactions, such as the Suzuki-Miyaura coupling, provide a versatile tool for the formation of carbon-carbon bonds and can be applied to the synthesis of this compound. One strategy involves the coupling of a 3,5-dichloro-2-methoxyphenylboronic acid or its ester with a haloacetonitrile (e.g., bromoacetonitrile) in the presence of a palladium catalyst.
Alternatively, the Sonogashira coupling, which typically forms a carbon-carbon bond between an aryl halide and a terminal alkyne, can be used to introduce functionality that can be later converted to the cyanomethyl group. While not a direct method for introducing the acetonitrile moiety, it offers a pathway for further functionalization of the aromatic ring.
Phase-Transfer Catalysis in Nitrile Synthesis
Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different immiscible phases. In the synthesis of this compound, PTC can be effectively employed in the nucleophilic substitution of a halide with a cyanide ion. crdeepjournal.org
A typical PTC system for this synthesis would involve the reaction of 3,5-dichloro-2-methoxybenzyl halide (e.g., bromide or chloride) in an organic solvent with an aqueous solution of a cyanide salt, such as sodium cyanide. A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB) or benzyltriethylammonium chloride (TEBAC), facilitates the transfer of the cyanide anion from the aqueous phase to the organic phase, where it can react with the benzyl halide. google.com This method offers several advantages, including milder reaction conditions, faster reaction rates, and often higher yields compared to homogeneous reactions. crdeepjournal.org
Green Chemistry Approaches in Synthesis
The principles of green chemistry are increasingly being integrated into synthetic methodologies to minimize environmental impact. The synthesis of this compound can benefit from several green chemistry approaches.
One significant area of improvement is the use of less toxic cyanide sources. As mentioned earlier, potassium hexacyanoferrate(II) is a safer alternative to traditional metal cyanides. nih.gov Other cyanide-free methods are also being developed, such as the use of p-tosylmethyl isocyanide (TosMIC) in the van Leusen reaction to convert ketones to nitriles, offering a safer route to the nitrile functionality. rsc.org
The use of alternative energy sources, such as microwave irradiation, can significantly reduce reaction times and energy consumption. jocpr.comrsc.orgresearchgate.netnih.gov Microwave-assisted synthesis has been successfully applied to the cyanation of aryl halides, often leading to higher yields and cleaner reactions in a fraction of the time required for conventional heating.
Furthermore, the choice of solvent is a key aspect of green chemistry. The development of reactions in greener solvents, such as water or ionic liquids, or even under solvent-free conditions, can drastically reduce the environmental footprint of the synthesis. ibs.re.krresearchgate.net
Table 3: Green Chemistry Considerations in Aryl Nitrile Synthesis
| Green Approach | Example | Benefit |
| Safer Reagents | Use of K4[Fe(CN)6] instead of KCN/NaCN. nih.gov | Reduced toxicity and safer handling. |
| Alternative Energy | Microwave-assisted cyanation. jocpr.comrsc.org | Faster reactions, lower energy consumption. |
| Green Solvents | Reactions in water or ionic liquids. ibs.re.krresearchgate.net | Reduced use of volatile organic compounds. |
| Atom Economy | Catalytic methods over stoichiometric reagents. | Minimized waste generation. |
Solvent-Free or Environmentally Benign Solvent Methodologies
There is no specific information in the reviewed literature regarding the application of solvent-free or environmentally benign solvent methodologies for the synthesis of this compound. In related syntheses of other phenylacetonitriles, solvents such as ethanol (B145695), acetone, or aqueous mixtures are often employed. chemguide.co.uk The exploration of greener solvents like ionic liquids, supercritical fluids, or water-based systems for this specific synthesis remains an open area for research. The use of phase-transfer catalysis could potentially enable reactions in biphasic systems with reduced organic solvent usage.
Atom Economy and Reaction Efficiency Considerations
The concept of atom economy is crucial in assessing the sustainability of a chemical process. For the hypothetical synthesis of this compound from 3,5-dichloro-2-methoxybenzyl chloride and sodium cyanide, the atom economy can be calculated as follows:
Reaction: C₈H₇Cl₃O + NaCN → C₉H₇Cl₂NO + NaCl
| Compound | Molecular Formula | Molar Mass ( g/mol ) |
| 3,5-dichloro-2-methoxybenzyl chloride | C₈H₇Cl₃O | 225.49 |
| Sodium Cyanide | NaCN | 49.01 |
| This compound | C₉H₇Cl₂NO | 216.07 |
| Sodium Chloride | NaCl | 58.44 |
Atom Economy (%) = (Molecular Mass of Desired Product / Sum of Molecular Masses of all Reactants) x 100
Atom Economy (%) = (216.07 / (225.49 + 49.01)) x 100 ≈ 78.7%
This calculation indicates a relatively good atom economy, with the main byproduct being sodium chloride. However, this does not account for solvents, catalysts, or reagents used in precursor synthesis and product purification. No published studies have specifically analyzed the E-factor or Process Mass Intensity for any synthesis of this compound.
Waste Minimization Strategies
Specific waste minimization strategies for the production of this compound have not been reported. General principles of green chemistry suggest that waste could be minimized by:
Catalytic Routes: Employing catalytic amounts of reagents instead of stoichiometric ones.
Solvent Recycling: Choosing solvents that can be easily recovered and reused.
Byproduct Valorization: Finding applications for byproducts, although for a simple salt like NaCl, this is less of a concern than for more complex organic byproducts.
Telescoping Reactions: Combining multiple synthetic steps into a single pot to reduce workup and purification steps, thereby minimizing solvent and material losses.
Optimization of Reaction Conditions and Yields
There is a lack of published research on the optimization of reaction conditions and yields for the synthesis of this compound. For analogous nucleophilic cyanation reactions, key parameters that are typically optimized include:
| Parameter | Typical Range/Options | Rationale |
| Temperature | Room temperature to reflux | To increase reaction rate while minimizing side reactions. |
| Solvent | Ethanol, acetone, DMF, DMSO, acetonitrile, water | To ensure solubility of reactants and facilitate the desired reaction pathway. |
| Cyanide Source | NaCN, KCN, Zn(CN)₂, TMSCN | Affects reactivity, solubility, and safety considerations. |
| Concentration | 0.1 M to 1 M | To balance reaction rate with solubility and heat transfer. |
| Reaction Time | 1 to 24 hours | To ensure complete conversion of the starting material. |
| Catalyst | Phase-transfer catalysts (e.g., quaternary ammonium salts) | To facilitate the reaction between reactants in different phases. |
Without experimental data, it is not possible to provide optimized conditions for the synthesis of this compound.
Scalability Studies and Process Intensification
No scalability studies or investigations into process intensification for the synthesis of this compound have been found in the public domain. Process intensification strategies that could be theoretically applied include:
Continuous Flow Reactors: These offer advantages in terms of heat and mass transfer, safety (especially when using toxic reagents like cyanides), and consistent product quality.
Microwave-Assisted Synthesis: This can often reduce reaction times and improve yields.
Ultrasound-Assisted Synthesis: Sonication can enhance reaction rates by improving mass transport.
The application of these technologies to the synthesis of this compound remains a prospective area for future research and development.
Chemical Reactivity and Derivatization of 3,5 Dichloro 2 Methoxyphenyl Acetonitrile
Reactivity of the Nitrile Group
The carbon-nitrogen triple bond of the nitrile group in (3,5-Dichloro-2-methoxyphenyl)acetonitrile is highly polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. This inherent reactivity allows for a variety of transformations, including additions, reductions, hydrolysis, and cycloadditions, leading to a wide array of derivatives.
Nucleophilic Addition Reactions to the Nitrile
The electrophilic carbon of the nitrile group readily undergoes nucleophilic addition. Strong nucleophiles, such as Grignard reagents or organolithium compounds, can add to the nitrile to form intermediate imine anions. Subsequent hydrolysis of these intermediates can yield ketones. While specific examples with this compound are not extensively documented in readily available literature, this reactivity is a fundamental characteristic of benzonitrile (B105546) derivatives.
Reduction Pathways to Amines
The nitrile group can be completely reduced to a primary amine, a transformation of significant synthetic utility. This is commonly achieved through catalytic hydrogenation or by the use of powerful reducing agents.
Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst. For analogous dichlorinated aromatic compounds, Raney Nickel is often employed as a catalyst, sometimes with the addition of a dechlorination inhibitor to prevent the removal of the chlorine atoms from the aromatic ring. The reaction is typically carried out under pressure and at elevated temperatures. google.com
Chemical Reduction: Potent hydride reagents, most notably lithium aluminum hydride (LiAlH4), are highly effective in reducing nitriles to primary amines. The reaction proceeds via nucleophilic addition of hydride ions to the nitrile carbon, ultimately yielding the corresponding amine after an aqueous workup.
| Reactant | Reagents and Conditions | Product |
| This compound | 1. LiAlH4, ether or THF; 2. H2O workup | 2-(3,5-Dichloro-2-methoxyphenyl)ethan-1-amine |
| This compound | H2, Raney-Ni, pressure, heat | 2-(3,5-Dichloro-2-methoxyphenyl)ethan-1-amine |
Hydrolysis to Amides and Carboxylic Acids
The nitrile group of this compound can be hydrolyzed under either acidic or basic conditions to first yield an amide, which can then be further hydrolyzed to the corresponding carboxylic acid. The conditions of the reaction can often be controlled to favor one product over the other.
Acid-Catalyzed Hydrolysis: Treatment with aqueous acid, such as sulfuric or hydrochloric acid, protonates the nitrogen atom, increasing the electrophilicity of the nitrile carbon and facilitating the attack of water. The intermediate imidic acid tautomerizes to the amide. Prolonged reaction times or harsher conditions will lead to the hydrolysis of the amide to (3,5-Dichloro-2-methoxyphenyl)acetic acid.
Base-Catalyzed Hydrolysis: In the presence of a strong base like sodium hydroxide (B78521), the hydroxide ion acts as the nucleophile, attacking the nitrile carbon. The resulting intermediate, after protonation, gives the amide. Similar to the acid-catalyzed process, forcing conditions will drive the reaction to completion, yielding the carboxylate salt, which upon acidification, gives the carboxylic acid.
| Reactant | Reagents and Conditions | Product |
| This compound | H2SO4 (aq), heat | (3,5-Dichloro-2-methoxyphenyl)acetamide |
| This compound | H2SO4 (aq), prolonged heat | (3,5-Dichloro-2-methoxyphenyl)acetic acid |
| This compound | NaOH (aq), heat | (3,5-Dichloro-2-methoxyphenyl)acetamide |
| This compound | NaOH (aq), prolonged heat, then H3O+ | (3,5-Dichloro-2-methoxyphenyl)acetic acid |
Cycloaddition Reactions Leading to Heterocycles
Nitriles can participate as dipolarophiles in cycloaddition reactions. For instance, nitrile oxides, which can be generated in situ, undergo [3+2] cycloaddition reactions with alkynes or alkenes to form isoxazoles. While specific examples involving this compound are not prevalent in the literature, related compounds like 3,5-dichloro-2,4,6-trimethylbenzonitrile oxide have been shown to undergo 1,3-cycloadditions with various heterocycles. rsc.org This suggests that this compound could potentially be converted to its corresponding nitrile oxide and used in the synthesis of heterocyclic systems.
Pinner Reaction and Imidate Formation
The Pinner reaction involves the treatment of a nitrile with an alcohol in the presence of an acid catalyst, typically anhydrous hydrogen chloride, to form an imino ester salt, also known as a Pinner salt. wikipedia.orgorganic-chemistry.org These salts are versatile intermediates that can be hydrolyzed to esters, or reacted with ammonia (B1221849) or amines to form amidines. Lewis acids can also promote this type of reaction. nih.gov The reaction of this compound with an alcohol like ethanol (B145695) under acidic conditions would be expected to yield the corresponding ethyl imidate.
Reactivity at the Benzylic Position (α-Carbon to Nitrile)
The methylene (B1212753) (-CH2-) group adjacent to both the aromatic ring and the nitrile group is known as the benzylic position. The protons on this carbon are acidic due to the electron-withdrawing effects of both the nitrile group and the phenyl ring. This acidity allows for deprotonation by a suitable base to form a resonance-stabilized carbanion. This carbanion is a potent nucleophile and can react with a variety of electrophiles.
Alkylation: The benzylic carbanion can be alkylated by reaction with alkyl halides. This provides a straightforward method for introducing alkyl substituents at the α-position. For instance, deprotonation with a strong base like sodium hydride or an alkali metal hydroxide in the presence of a phase-transfer catalyst, followed by the addition of an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide), would lead to the corresponding mono- or di-alkylated product. google.com
Condensation Reactions: The active methylene group can also participate in condensation reactions with aldehydes and ketones. For example, in the presence of a base, this compound can condense with aromatic aldehydes to form α,β-unsaturated nitriles, also known as cinnamonitriles. orgsyn.org This Knoevenagel-type condensation expands the carbon framework and introduces a double bond, which can be a handle for further synthetic manipulations. A patent for a related compound, p-methoxyphenylacetonitrile, describes its condensation with cyclohexanone. google.com
| Reactant | Reagents and Conditions | Product |
| This compound | 1. Strong base (e.g., NaH); 2. Alkyl halide (R-X) | α-Alkyl-(3,5-dichloro-2-methoxyphenyl)acetonitrile |
| This compound | Aldehyde (R-CHO), base (e.g., piperidine) | 2-(3,5-Dichloro-2-methoxyphenyl)-3-substituted-acrylonitrile |
Formation and Reactivity of Carbanions
The methylene bridge (-CH₂-) positioned between the aromatic ring and the electron-withdrawing nitrile group (-CN) imparts a significant degree of acidity to the protons at this position. The nitrile group effectively stabilizes the resulting carbanion through resonance and inductive effects. This allows for the facile deprotonation by a range of bases to form a nucleophilic carbanion.
The stability of this carbanion is a crucial factor in its subsequent reactions. The presence of two electron-withdrawing chlorine atoms on the phenyl ring is expected to further enhance the acidity of the benzylic protons through their inductive effect, thereby facilitating carbanion formation even with moderately strong bases. Common bases employed for the deprotonation of such active methylene compounds include alkali metal alkoxides (e.g., sodium ethoxide, potassium tert-butoxide), alkali metal hydrides (e.g., sodium hydride), and strong organometallic bases like organolithium reagents (e.g., n-butyllithium). The choice of base and solvent system can influence the reactivity and selectivity of subsequent reactions.
Table 1: Representative Bases for Carbanion Formation from Phenylacetonitriles
| Base | Solvent | Typical Temperature (°C) | Notes |
|---|---|---|---|
| Sodium Hydride (NaH) | Tetrahydrofuran (THF), Dimethylformamide (DMF) | 0 to 25 | Commonly used for generating a stable carbanion solution. |
| Potassium tert-Butoxide (t-BuOK) | tert-Butanol, THF | 25 to 80 | A strong, non-nucleophilic base suitable for various applications. |
| Sodium Ethoxide (NaOEt) | Ethanol | 25 to 78 | A classic base for reactions where the corresponding alcohol is not detrimental. |
This table presents generalized conditions for carbanion formation from phenylacetonitrile (B145931) derivatives and is intended for illustrative purposes. Specific conditions for this compound may vary.
Alkylation and Acylation Reactions
Once formed, the carbanion of this compound serves as a potent nucleophile and can readily participate in alkylation and acylation reactions.
Alkylation: The reaction with alkyl halides (e.g., methyl iodide, benzyl bromide) proceeds via an Sₙ2 mechanism to form new carbon-carbon bonds at the benzylic position. The efficiency of the alkylation is dependent on the nature of the alkylating agent, with primary and benzylic halides being the most effective substrates. Secondary halides may lead to competing elimination reactions, while tertiary halides are generally unreactive under these conditions. google.com
Acylation: Acylation of the carbanion can be achieved using various acylating agents, such as acyl chlorides or acid anhydrides. wikipedia.orgsavemyexams.commsu.edututtee.co This reaction provides access to β-ketonitriles, which are valuable synthetic intermediates. The reaction typically proceeds via a nucleophilic acyl substitution mechanism. The choice of reaction conditions, particularly the base and solvent, is crucial to avoid side reactions such as self-condensation or O-acylation.
Table 2: Illustrative Alkylation and Acylation Reactions of Phenylacetonitrile Carbanions
| Reaction Type | Electrophile | Product Type | General Conditions |
|---|---|---|---|
| Alkylation | Alkyl Halide (R-X) | α-Alkyl-phenylacetonitrile | Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, Acetonitrile) |
This table provides representative examples of alkylation and acylation reactions for phenylacetonitrile systems. The specific outcomes for this compound would need experimental verification.
Condensation Reactions with Carbonyl Compounds
The carbanion derived from this compound can undergo condensation reactions with aldehydes and ketones, most notably the Knoevenagel condensation. wikipedia.org This reaction involves the nucleophilic addition of the carbanion to the carbonyl carbon, followed by dehydration to yield an α,β-unsaturated nitrile. wikipedia.org
The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine, pyridine) or an ammonium (B1175870) salt, often in a suitable solvent like ethanol or toluene (B28343) with azeotropic removal of water. The presence of the electron-withdrawing groups on the phenylacetonitrile starting material facilitates the initial deprotonation step. The resulting products, substituted cinnamonitriles, are versatile intermediates in the synthesis of various heterocyclic compounds and other complex organic molecules.
Table 3: General Conditions for Knoevenagel Condensation
| Carbonyl Compound | Catalyst | Solvent | Product |
|---|---|---|---|
| Aromatic Aldehydes | Piperidine, Acetic Acid | Ethanol, Toluene | α,β-Unsaturated Nitrile |
This table illustrates typical conditions for the Knoevenagel condensation. The reactivity of this compound in such reactions is predicted based on these general principles.
Reactivity of the Aromatic Ring
The reactivity of the aromatic ring in this compound is governed by the directing and activating/deactivating effects of the methoxy (B1213986), chloro, and cyanomethyl substituents.
Electrophilic Aromatic Substitution Reactions (considering directing effects)
The methoxy group (-OCH₃) is a strong activating group and an ortho-, para-director due to its ability to donate electron density to the ring via resonance. Conversely, the two chlorine atoms are deactivating groups due to their inductive electron-withdrawing effect, but they are also ortho-, para-directors because of the resonance donation of their lone pairs. The cyanomethyl group (-CH₂CN) is a weakly deactivating, meta-directing group.
In electrophilic aromatic substitution reactions, the powerful activating and directing effect of the methoxy group is expected to dominate. lkouniv.ac.inwikipedia.orgmasterorganicchemistry.commsu.edu Therefore, incoming electrophiles will preferentially substitute at the positions ortho and para to the methoxy group. In this compound, the positions C4 and C6 are ortho and para to the methoxy group, respectively. However, the C6 position is already substituted with a chlorine atom. Thus, electrophilic attack is most likely to occur at the C4 position. Steric hindrance from the adjacent chlorine atom at C5 might influence the reaction rate but is unlikely to completely prevent substitution at C4.
Table 4: Predicted Regioselectivity in Electrophilic Aromatic Substitution
| Position | Substituent Effects | Predicted Reactivity |
|---|---|---|
| C4 | Ortho to -OCH₃ (activating), Meta to -Cl (deactivating), Meta to -CH₂CN (deactivating) | Most likely site of electrophilic attack. |
This table provides a predictive analysis of the regioselectivity based on the directing effects of the substituents.
Nucleophilic Aromatic Substitution on Activated Sites
Nucleophilic aromatic substitution (SₙAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group (such as a halide). libretexts.org In this compound, the chlorine atoms are the potential leaving groups. However, the ring is not strongly activated towards nucleophilic attack. While the nitrile group has an electron-withdrawing effect, it is insulated from the ring by a methylene group, significantly diminishing its influence on the aromatic system's electron density. The methoxy group is electron-donating, which further disfavors SₙAr reactions.
Therefore, under standard SₙAr conditions, this compound is expected to be relatively unreactive towards nucleophilic aromatic substitution. For such a reaction to occur, harsh conditions or the use of a strong base to proceed via a benzyne (B1209423) intermediate might be necessary, though such pathways are highly speculative without experimental evidence.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)
The presence of two chloro substituents on the aromatic ring makes this compound a potential substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki Coupling: This reaction involves the coupling of an organoboron reagent (e.g., a boronic acid or ester) with an aryl halide. wikipedia.orgyoutube.comlibretexts.org It is anticipated that one or both of the chlorine atoms in this compound could be replaced by an aryl, heteroaryl, or vinyl group under appropriate Suzuki-Miyaura conditions, typically involving a palladium catalyst, a phosphine (B1218219) ligand, and a base. nih.govresearchgate.net The relative reactivity of the two chlorine atoms would depend on their electronic and steric environment.
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl halide. nih.govlibretexts.orgbeilstein-journals.orgresearchgate.netwikipedia.orglibretexts.orgorganic-chemistry.orgnih.govyoutube.com Similar to the Suzuki coupling, it is plausible that this compound could undergo Sonogashira coupling at one or both chloro positions to introduce alkynyl moieties. The reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and a base.
Heck Reaction: The Heck reaction involves the coupling of an alkene with an aryl halide. libretexts.orgbeilstein-journals.orgresearchgate.netorganic-chemistry.org This would allow for the introduction of a vinyl group at the position of one of the chlorine atoms. The reaction is catalyzed by a palladium complex and requires a base.
The regioselectivity of these cross-coupling reactions, i.e., which of the two chlorine atoms reacts first, would be influenced by factors such as steric hindrance and electronic effects. Without specific experimental data, it is difficult to predict the outcome with certainty.
Table 5: Overview of Potential Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Product Type | General Catalytic System |
|---|---|---|---|
| Suzuki Coupling | Organoboron Reagent | Biaryl or Vinylarene | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, Cs₂CO₃) |
| Sonogashira Coupling | Terminal Alkyne | Arylalkyne | Pd catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N) |
This table outlines the potential applicability of common cross-coupling reactions to this compound based on its structure. The actual feasibility and conditions would require experimental investigation.
Synthesis of Advanced Derivatives and Heterocyclic Systems
The strategic positioning of the nitrile and active methylene groups in this compound facilitates its use as a precursor in the construction of a diverse range of more complex molecular architectures, including those with significant interest in medicinal chemistry and materials science.
In the field of medicinal chemistry, the derivatization of core scaffolds is a crucial strategy for the development of new therapeutic agents. This compound can be utilized as a starting material for the synthesis of various biologically active heterocyclic compounds. One notable application is in the synthesis of quinoline (B57606) and quinazoline (B50416) derivatives, which are known to be important pharmacophores in a number of kinase inhibitors.
The general synthetic approach often involves the reaction of the active methylene group of the phenylacetonitrile derivative with a suitable electrophile, followed by cyclization to form the desired heterocyclic ring system. For instance, condensation of a substituted phenylacetonitrile with an anthranilate derivative can lead to the formation of a quinolinone scaffold. Subsequent modifications can then be carried out to introduce various substituents and modulate the biological activity of the final compounds.
A notable example in the broader context of dichloromethoxyphenylacetonitriles in medicinal chemistry is the synthesis of Src kinase inhibitors. While not starting directly from the 2-methoxy isomer, the synthesis of compounds like Bosutinib, a 4-[(2,4-dichloro-5-methoxyphenyl)amino]-3-quinolinecarbonitrile, highlights the utility of this class of compounds. The general strategy involves the construction of the quinoline core, where the dichloromethoxyphenylamine moiety is a key component for potent kinase inhibition. nih.govresearchgate.net This suggests that this compound could be a valuable precursor for novel kinase inhibitors with different substitution patterns.
| Derivative Class | Synthetic Strategy | Potential Biological Target |
| Quinazolines | Condensation with 2-aminobenzaldehydes or related compounds | Kinases, GPCRs |
| Quinolines | Cyclization reactions involving the active methylene group | Kinases, DNA gyrase |
| Pyrimidines | Reaction with amidines or related dinucleophiles | Various enzymes and receptors |
This table is generated based on known reactions of similar phenylacetonitrile derivatives and highlights potential applications.
The reactivity of both the nitrile and the active methylene group allows for the introduction of multiple functional groups, transforming this compound into a polyfunctionalized intermediate for further synthetic elaborations.
The active methylene group (the CH₂ group adjacent to the nitrile) is acidic and can be deprotonated by a suitable base to form a carbanion. This carbanion is a potent nucleophile and can react with a variety of electrophiles.
Table of Reactions at the Active Methylene Group
| Reaction Type | Reagent | Product Type | Potential Further Transformations |
| Alkylation | Alkyl halides (e.g., R-X) | α-Alkyl-phenylacetonitriles | Reduction of nitrile to amine, hydrolysis to acid |
| Acylation | Acyl chlorides (e.g., RCOCl) | α-Acyl-phenylacetonitriles | Formation of heterocyclic compounds (e.g., pyrazoles) |
| Condensation | Aldehydes or ketones (e.g., R'COR'') | α,β-Unsaturated nitriles | Michael addition, cycloaddition reactions |
The nitrile group itself can undergo a range of transformations. It can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or react with organometallic reagents to form ketones.
Table of Reactions of the Nitrile Group
| Reaction Type | Reagent | Product Type |
| Hydrolysis (acidic or basic) | H₃O⁺ or OH⁻ | (3,5-Dichloro-2-methoxyphenyl)acetic acid |
| Reduction | LiAlH₄ or H₂/catalyst | 2-(3,5-Dichloro-2-methoxyphenyl)ethanamine |
| Reaction with Grignard Reagents | R-MgX followed by hydrolysis | Ketones |
These transformations allow for the strategic introduction of various functional groups, creating versatile intermediates for the synthesis of a wide array of target molecules.
While the primary applications of substituted phenylacetonitriles are in the synthesis of pharmaceuticals and agrochemicals, their chemical functionality also presents opportunities for their use as precursors in materials science. The aromatic ring system, coupled with the reactive nitrile and methylene groups, can be exploited to synthesize monomers for polymerization or core structures for functional materials.
For instance, the nitrile group can participate in cyclotrimerization reactions to form triazine-based polymers, which are known for their thermal stability. Furthermore, the ability to introduce various functional groups through the reactions described above allows for the tuning of the electronic and physical properties of the resulting molecules. This could enable the development of materials with specific optical or electronic properties, such as organic light-emitting diodes (OLEDs) or organic semiconductors. However, specific research on the use of this compound as a materials precursor is not yet widely reported in the literature, representing a potential area for future exploration.
Advanced Spectroscopic and Structural Elucidation
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the precise elemental composition of (3,5-Dichloro-2-methoxyphenyl)acetonitrile. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different molecular formulas.
For the molecular formula C₉H₇Cl₂NO, the theoretical exact mass can be calculated. The presence of two chlorine atoms results in a characteristic isotopic pattern (M, M+2, M+4) due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes, which provides a clear signature for the compound.
Fragmentation pathway analysis, typically performed using tandem mass spectrometry (MS/MS), offers insight into the molecule's structure by breaking it down into smaller, stable ions. The fragmentation of this compound is expected to proceed through several key pathways initiated by the ionization of the parent molecule. Common fragmentation patterns for such structures include benzylic cleavage, loss of the methoxy (B1213986) group, and elimination of chlorine atoms.
A plausible fragmentation pathway would involve:
Benzylic cleavage: The loss of the cyanomethyl radical (•CH₂CN) to form a stable dichloromethoxybenzyl cation.
Loss of methoxy group: Elimination of a methyl radical (•CH₃) followed by the loss of carbon monoxide (CO).
Loss of chlorine: Sequential loss of chlorine radicals (•Cl).
| Proposed Fragment Ion | Molecular Formula | Theoretical m/z (for ³⁵Cl) | Description |
|---|---|---|---|
| [M]⁺ | [C₉H₇Cl₂NO]⁺ | 214.9905 | Molecular Ion |
| [M-CH₃]⁺ | [C₈H₄Cl₂NO]⁺ | 199.9670 | Loss of a methyl radical from the methoxy group |
| [M-CO]⁺ | [C₈H₇Cl₂N]⁺ | 186.9956 | Hypothetical loss of carbon monoxide |
| [M-Cl]⁺ | [C₉H₇ClNO]⁺ | 180.0216 | Loss of a chlorine radical |
| [M-CH₂CN]⁺ | [C₈H₆Cl₂O]⁺ | 187.9796 | Benzylic cleavage, loss of cyanomethyl radical |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of a molecule in solution. For this compound, a combination of one-dimensional (¹H, ¹³C) and multi-dimensional NMR experiments provides a complete structural map.
Multi-dimensional NMR experiments reveal correlations between different nuclei, allowing for the unambiguous assignment of all proton and carbon signals.
¹H NMR: The proton spectrum is expected to show three distinct signals: a singlet for the methoxy protons (-OCH₃), a singlet for the methylene (B1212753) protons (-CH₂CN), and two doublets in the aromatic region for the two coupled protons on the benzene (B151609) ring.
¹³C NMR: The carbon spectrum will display nine unique signals corresponding to the nine carbon atoms in the molecule.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this molecule, a cross-peak would be expected between the two aromatic protons, confirming their spatial proximity (typically a meta-coupling).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹JCH). It allows for the unambiguous assignment of the protonated carbons, linking the signals of the -OCH₃, -CH₂CN, and the two aromatic C-H groups to their respective protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically ²JCH and ³JCH), which is crucial for piecing together the molecular skeleton. Key HMBC correlations would be expected from the methylene protons to the aromatic C1, C2, and C6 carbons, and from the methoxy protons to the C2 carbon, confirming the positions of the substituents.
| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (from H at position) |
|---|---|---|---|
| 1 | - | ~125 | - |
| 2 | - | ~155 | - |
| 3 | - | ~130 | - |
| 4 | ~7.4 (d) | ~132 | C2, C6, CH₂ |
| 5 | - | ~128 | - |
| 6 | ~7.2 (d) | ~115 | C2, C4, C5 |
| CH₂ | ~3.8 (s) | ~20 | C1, C2, C6, CN |
| OCH₃ | ~4.0 (s) | ~60 | C2 |
| CN | - | ~117 | - |
Quantitative NMR (qNMR) is an analytical method used to determine the concentration or purity of a substance. Unlike chromatographic techniques, qNMR can be a primary ratio method of measurement without the need for identical reference standards. The determination is based on the direct relationship between the integrated NMR signal intensity and the number of corresponding nuclei.
To determine the purity of this compound, a known mass of the sample is dissolved in a suitable deuterated solvent along with a known mass of a certified internal standard. The standard should have a simple spectrum with at least one signal that is well-resolved from the analyte's signals. A signal from the analyte that is sharp, well-separated, and represents a known number of protons (e.g., the methoxy or methylene singlet) is chosen for integration. By comparing the integral of this signal to the integral of a known signal from the internal standard, the absolute purity of the analyte can be calculated with high precision. This method can also be adapted to monitor the progress of a chemical reaction by quantifying the consumption of reactants and the formation of products over time.
Dynamic NMR (DNMR) is used to study chemical processes that occur on the NMR timescale, such as conformational changes or rotations around single bonds. For this compound, the primary dynamic process of interest would be the rotation around the aryl-OCH₃ single bond.
Due to steric hindrance from the adjacent chlorine atom, this rotation may be restricted. At room temperature, this rotation is likely fast, resulting in a single, sharp signal for the methoxy protons. However, by lowering the temperature of the NMR experiment (Variable-Temperature NMR), it might be possible to slow this rotation to the point where distinct conformers could be observed. If the energy barrier to rotation is sufficiently high, the single methoxy peak might broaden and eventually decoalesce into separate signals representing different stable conformations. Analyzing the line shape of the signals at various temperatures would allow for the calculation of the activation energy (ΔG‡) for the rotational barrier, providing valuable insight into the molecule's conformational dynamics.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb IR radiation or scatter Raman light at characteristic frequencies, making these methods excellent for functional group identification.
For this compound, the spectra would be dominated by vibrations from the nitrile, ether, chloro, and substituted aromatic functionalities.
Nitrile (C≡N) stretch: A sharp, intense absorption in the IR spectrum around 2240-2260 cm⁻¹, which is a highly characteristic band.
Aromatic C=C stretches: Multiple bands in the 1450-1600 cm⁻¹ region.
Aromatic C-H stretch: Signals above 3000 cm⁻¹.
Aliphatic C-H stretches: Signals from the -CH₂- and -OCH₃ groups typically appear in the 2850-3000 cm⁻¹ range.
C-O-C stretch: Strong absorptions corresponding to the asymmetric and symmetric stretching of the aryl-alkyl ether linkage, typically found in the 1200-1275 cm⁻¹ and 1000-1050 cm⁻¹ regions, respectively.
C-Cl stretch: Strong absorptions in the fingerprint region, typically between 600 and 800 cm⁻¹.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | 3050 - 3150 |
| Aliphatic C-H (CH₂, OCH₃) | Stretching | 2850 - 3000 |
| Nitrile (C≡N) | Stretching | 2240 - 2260 |
| Aromatic C=C | Stretching | 1450 - 1600 |
| Aryl Ether (C-O) | Asymmetric Stretching | 1200 - 1275 |
| Aryl Ether (C-O) | Symmetric Stretching | 1000 - 1050 |
| Aryl Halide (C-Cl) | Stretching | 600 - 800 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The chromophore in this compound is the substituted benzene ring.
The electronic spectrum is expected to show absorptions characteristic of π → π* transitions associated with the aromatic system. The substitution pattern on the benzene ring influences the position (λ_max) and intensity (molar absorptivity, ε) of these absorption bands.
The methoxy group (-OCH₃) is an auxochrome with lone pairs on the oxygen that can be delocalized into the ring, typically causing a bathochromic (red) shift to a longer wavelength.
The chloro groups (-Cl) also act as auxochromes and generally produce a slight bathochromic shift.
The cyanomethyl group (-CH₂CN) has a minor electronic effect on the aromatic chromophore itself.
Compared to benzene, the absorption maxima for this compound are expected to be shifted to longer wavelengths, likely in the 270-290 nm range, due to the cumulative electronic effects of the substituents extending the conjugated system. Studying the spectrum in solvents of varying polarity can also provide information about the nature of the electronic transitions.
X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing
Determination of Bond Lengths, Bond Angles, and Dihedral Angles
No data available.
Analysis of Intermolecular Interactions (Hydrogen Bonding, Halogen Bonding, π-π Stacking)
No data available.
Conformational Analysis in the Crystalline State
No data available.
Future experimental studies involving the synthesis of single crystals of this compound and subsequent X-ray diffraction analysis would be necessary to elucidate the precise structural details requested.
Computational and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the properties of a molecule from first principles. These calculations solve the Schrödinger equation for a given molecular structure, providing detailed information about its geometry, energy, and electronic properties.
A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of the atoms in a molecule, known as its equilibrium geometry. This is achieved through a process called geometry optimization. For a flexible molecule like (3,5-Dichloro-2-methoxyphenyl)acetonitrile, which has rotatable bonds (e.g., the C-C bond of the acetonitrile (B52724) group and the C-O bond of the methoxy (B1213986) group), multiple stable conformations may exist. A thorough conformational analysis would be required to map out the potential energy surface and identify the global minimum energy structure as well as other low-energy conformers. This would provide insights into the molecule's preferred shapes and their relative stabilities.
The electronic structure of a molecule governs its reactivity and spectroscopic properties. Key parameters derived from electronic structure calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests that the molecule is more reactive.
The Molecular Electrostatic Potential (MEP) is another important descriptor, which maps the electrostatic potential onto the electron density surface of the molecule. The MEP is invaluable for predicting how a molecule will interact with other charged or polar species, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).
Table 1: Hypothetical Electronic Properties of this compound (Note: The following data is illustrative of what would be calculated and is not based on actual research findings.)
| Parameter | Calculated Value |
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap | Data not available |
Quantum chemical calculations can predict various spectroscopic properties with a high degree of accuracy. For instance, theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms can aid in the interpretation of experimental NMR spectra and confirm the structure of the molecule. Similarly, the calculation of infrared (IR) vibrational frequencies can help in assigning the absorption bands observed in an experimental IR spectrum, providing a vibrational fingerprint of the molecule.
Table 2: Hypothetical Predicted Spectroscopic Data for this compound (Note: The following data is illustrative and not based on actual research findings.)
| Spectrum | Predicted Peaks |
| ¹H NMR Chemical Shifts (ppm) | Data not available |
| ¹³C NMR Chemical Shifts (ppm) | Data not available |
| IR Vibrational Frequencies (cm⁻¹) | Data not available |
Computational methods are also employed to study the mechanisms of chemical reactions. By calculating the energies of reactants, products, and intermediate transition states, it is possible to map out the entire reaction pathway. This allows for the determination of activation energies, which are crucial for understanding reaction rates and feasibility. For this compound, one could investigate, for example, the mechanism of its synthesis or its potential reactivity in various chemical transformations.
The aromaticity of the dichlorinated methoxyphenyl ring in the molecule can be quantified using various computational indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). These calculations provide a quantitative measure of the degree of electron delocalization within the ring, which influences its stability and reactivity.
Molecular Dynamics (MD) Simulations
While quantum chemical calculations are typically performed on single, static molecules (often in a vacuum or with a simplified solvent model), Molecular Dynamics (MD) simulations provide a way to study the behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of dynamic processes such as conformational changes, solvent effects, and intermolecular interactions. An MD simulation of this compound, for example in a solvent like water or an organic solvent, would provide insights into its solvation structure and dynamic behavior in a more realistic environment.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicted Biological Activities
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is particularly useful for predicting the activity of new compounds and for optimizing the structure of existing ones.
For this compound, a QSAR model could be developed by synthesizing and testing a series of analogs with varying substituents on the phenyl ring. The biological activity of these compounds would then be correlated with a set of calculated molecular descriptors, which are numerical representations of the chemical structure. These descriptors can be categorized as electronic, steric, hydrophobic, and topological.
For instance, a QSAR study on polychlorinated aromatic compounds revealed that a partial charge-based descriptor, representing the electronic properties of the molecules, was a key factor influencing their binding affinity to the aryl hydrocarbon receptor. Another study on chlorinated benzene (B151609) derivatives found that molecular dipolar momentum and the electronic properties of the substituent were positively correlated with olfactory mucosal toxicity. nih.gov
The resulting QSAR model can be used to predict the biological activity of this compound and to guide the design of new analogs with potentially enhanced activity.
| Descriptor Category | Examples of Descriptors | Potential Influence on Activity |
| Electronic | Partial atomic charges, Dipole moment, HOMO/LUMO energies | Influences electrostatic interactions and reactivity. |
| Steric | Molecular volume, Surface area, Molar refractivity | Affects how the molecule fits into a binding site. |
| Hydrophobic | LogP (octanol-water partition coefficient) | Determines the molecule's ability to cross cell membranes. |
| Topological | Connectivity indices, Shape indices | Encodes information about the branching and shape of the molecule. |
Retrosynthesis and Synthetic Route Planning via Computational Algorithms
Computational algorithms for retrosynthesis and synthetic route planning have emerged as powerful tools for chemists. These programs can analyze a target molecule and propose a series of reactions to synthesize it from commercially available starting materials.
For this compound, a retrosynthetic analysis would involve breaking the molecule down into simpler precursors. A decision tree approach can help in identifying key bond disconnections based on the functional groups present. nsf.gov Computational tools can automate this process by applying a vast database of known chemical reactions in reverse.
Template-based methods in retrosynthesis prediction utilize a collection of reaction templates extracted from the chemical literature. arxiv.org When a target molecule matches a product in a template, the corresponding reactants are proposed as precursors. More advanced methods use machine learning and artificial intelligence to learn the rules of organic synthesis and propose novel reaction pathways.
These computational tools can provide multiple synthetic routes, which can then be evaluated based on factors such as the number of steps, the cost of starting materials, and the predicted reaction yields. This allows for a more efficient and strategic approach to the synthesis of this compound.
Cheminformatics Approaches for Analog Design and Virtual Screening
Cheminformatics combines computer science, chemistry, and information science to address a wide range of chemical problems. In the context of this compound, cheminformatics approaches are invaluable for designing novel analogs and for identifying promising new compounds through virtual screening.
Analog design involves systematically modifying the structure of a lead compound to improve its properties. slideshare.net This can be done by applying various chemical transformations in silico, such as bioisosteric replacement, where one functional group is replaced by another with similar physicochemical properties. For this compound, analogs could be designed by varying the substituents on the phenyl ring, modifying the methoxy group, or altering the acetonitrile moiety. nih.gov
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. rsc.org This can be done using either ligand-based or structure-based methods. Ligand-based virtual screening relies on the knowledge of known active compounds to identify new ones with similar properties. Structure-based virtual screening uses the three-dimensional structure of the target protein to dock and score a large number of potential ligands. nih.gov
These cheminformatics tools enable the rapid exploration of chemical space and the prioritization of compounds for synthesis and experimental testing, thereby accelerating the drug discovery and development process.
Biological Activities and Mechanistic Investigations in Non Human Systems
In Vitro Biological Screening and Assay Methodologies
Comprehensive searches for in vitro studies on (3,5-Dichloro-2-methoxyphenyl)acetonitrile yielded no specific results. The following subsections detail the lack of available data in each specified area.
No studies were found that investigated the inhibitory effects of this compound on any specific enzymes. Consequently, there is no information available regarding its potential mechanisms of enzyme inhibition or any kinetic parameters.
There is no published research detailing the binding affinity or efficacy of this compound at any known biological receptors.
No literature is available describing the effects of this compound in cell-based assays. Therefore, its impact on cellular processes such as proliferation, apoptosis, or the modulation of gene expression in any cell line remains uncharacterized.
There are no reports on the screening of this compound for antimicrobial activity. Its efficacy against any bacterial or fungal strains has not been determined.
No studies have been published that assess the antiviral potential of this compound against any viral targets.
The potential antiparasitic or insecticidal properties of this compound have not been investigated in any published research.
Herbicidal Activity in Plant Models
There is no publicly available data from scientific studies detailing the herbicidal activity of this compound in any plant models. Screening assays, dose-response studies, and spectrum of activity against different plant species have not been reported in the peer-reviewed literature.
Table 1: Herbicidal Activity Data for this compound
| Plant Model | Application Rate | % Inhibition | Growth Stage | Citation |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |
Structure-Activity Relationship (SAR) Studies for Biological Potency
No structure-activity relationship (SAR) studies have been published that focus on this compound. Consequently, the key structural features essential for any potential biological activity, known as pharmacophores, have not been elucidated for this compound. The specific contributions of the dichloro, methoxy (B1213986), and acetonitrile (B52724) functionalities to its biological effect remain undetermined.
Research on the impact of modifying the aromatic substitutions of this compound on its biological function is not available. Studies systematically altering the position or nature of the chlorine and methoxy groups on the phenyl ring to observe changes in biological potency have not been reported.
Table 2: Impact of Aromatic Substitutions on Biological Activity
| Compound Derivative | Substitution Modification | Resulting Biological Activity | Citation |
| Data Not Available | Data Not Available | Data Not Available | N/A |
| Data Not Available | Data Not Available | Data Not Available | N/A |
Mechanistic Investigations at the Molecular and Cellular Level
There is no information in the scientific literature identifying or validating any specific biological targets for this compound. Affinity purification, genetic, or proteomic studies to determine its molecular binding partners have not been published.
Consistent with the lack of identified biological targets, there are no studies elucidating how this compound might modulate any intracellular signaling pathways. Research into its effects on cellular processes, such as gene expression, protein phosphorylation, or metabolic pathways, is currently absent from the public record.
Table 3: Summary of Mechanistic Data
| Aspect | Findings | Methods Used | Citation |
| Biological Target | Data Not Available | Data Not Available | N/A |
| Signaling Pathway | Data Not Available | Data Not Available | N/A |
Intracellular Localization and Cellular Uptake Mechanisms
No research data is available to describe the mechanisms of cellular uptake or the intracellular destination of this compound.
In Vivo Studies in Animal Models
Proof-of-Concept Efficacy Studies in Disease Models
There are no published studies demonstrating the efficacy of this compound in any animal models of disease.
Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis in Animal Models (Absorption, Distribution, Metabolism, Excretion)
Information regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound in animal models is not available.
Biomarker Identification and Validation in Animal Systems
There is no available research on the identification and validation of biomarkers related to the biological effects of this compound in animal systems.
Analytical Method Development for Detection and Quantification
Chromatographic Techniques for Separation and Purity Profiling
Chromatographic methods are fundamental for separating (3,5-dichloro-2-methoxyphenyl)acetonitrile from impurities, starting materials, and other components in a mixture. The choice of technique depends on the compound's volatility, polarity, and the matrix in which it is being analyzed.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like substituted phenylacetonitriles. A reversed-phase approach is typically suitable for compounds of this nature.
A simple, selective, and sensitive gradient reversed-phase LC method can be developed for the separation and determination of related compounds such as dichlorobenzoyl cyanide and its regioisomers, which can be adapted for this compound. researchgate.net The separation can be achieved on a C18 column, which is a common choice for nonpolar to moderately polar compounds. newpaltz.k12.ny.us
Detection Modes:
UV-Vis Detection: Due to the presence of the aromatic ring, this compound is expected to exhibit strong UV absorbance. A photodiode array (PDA) detector can be used to monitor the analyte at its wavelength of maximum absorbance, providing both quantitative data and spectral information for peak purity assessment.
Fluorescence Detection: While not inherently fluorescent, derivatization of the nitrile group or the aromatic ring could potentially introduce a fluorophore, enabling highly sensitive and selective detection if required for trace-level analysis.
Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD): These universal detectors can be employed when the analyte lacks a strong chromophore or when analyzing multiple components with varying UV responses.
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile (B52724) |
| Gradient | 50% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 50% B over 1 minute, equilibrate for 4 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 220 nm |
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While phenylacetonitriles can be analyzed directly by GC, derivatization may sometimes be employed to improve chromatographic behavior or detection sensitivity. Given its molecular weight and structure, this compound is expected to be sufficiently volatile for GC analysis.
The analysis of halogenated aromatic compounds by GC is a well-established practice. documentsdelivered.com A capillary column with a non-polar or mid-polar stationary phase, such as a 5% phenyl-methylpolysiloxane, would be a suitable starting point for method development.
Detection Modes:
Flame Ionization Detector (FID): A universal detector that provides a response proportional to the mass of carbon, suitable for purity analysis and quantification when high sensitivity is not required.
Electron Capture Detector (ECD): Due to the presence of two chlorine atoms, the compound is expected to be highly responsive to an ECD, making this detector ideal for trace-level analysis in environmental or biological samples.
Nitrogen-Phosphorus Detector (NPD): The presence of a nitrogen atom in the nitrile group allows for selective and sensitive detection using an NPD.
Table 2: Hypothetical GC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (50:1) |
| Injection Volume | 1 µL |
| Oven Program | 100 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min) |
| Detector | ECD at 300 °C |
This compound itself is not chiral. Chirality in substituted phenylacetonitriles typically arises from the presence of a chiral center, most commonly at the alpha-carbon to the nitrile group if it is substituted with a fourth, different group. As the alpha-carbon in the parent compound has two hydrogen atoms, it is achiral, and therefore, chiral chromatography is not applicable for its enantiomeric purity assessment. Should a derivative of this compound be synthesized that introduces a chiral center, chiral HPLC would be the method of choice for separating the enantiomers. Polysaccharide-based chiral stationary phases are often effective for the separation of a wide range of chiral compounds. nih.gov
Mass Spectrometry (MS) Coupled Techniques
Coupling chromatographic techniques with mass spectrometry provides a powerful tool for both qualitative and quantitative analysis, offering high sensitivity and selectivity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the benchmark for quantifying low levels of small molecules in complex biological and environmental matrices. nih.govchromatographyonline.com Its high sensitivity and selectivity allow for minimal sample preparation and the ability to detect and quantify analytes at picogram to nanogram levels. pharmoutsourcing.com
For the analysis of this compound, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode would be ideal. This involves selecting the precursor ion (the molecular ion or a prominent adduct) in the first quadrupole, fragmenting it in the collision cell, and monitoring specific product ions in the third quadrupole. This process significantly reduces background noise and enhances selectivity.
Sample preparation for biological matrices like plasma or urine would typically involve protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interferences. researchgate.net
Table 3: Postulated LC-MS/MS Parameters for this compound
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (Q1) | [M+H]⁺ or [M+Na]⁺ (To be determined experimentally) |
| Collision Gas | Argon |
| Product Ions (Q3) | To be determined by infusion and fragmentation studies |
| LC Conditions | As described in Table 1, potentially with a faster gradient for higher throughput |
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection and identification capabilities of MS. It is particularly useful for the analysis of volatile and semi-volatile organic compounds in complex mixtures, such as environmental samples. researchgate.netnih.gov
In GC-MS, after separation on the GC column, the analyte is ionized, typically by electron ionization (EI), which generates a reproducible fragmentation pattern that serves as a "fingerprint" for the compound. This allows for confident identification by comparing the obtained mass spectrum with a library of known spectra.
For quantitative analysis, Selected Ion Monitoring (SIM) can be used, where the mass spectrometer is set to detect only a few characteristic ions of the target analyte. This increases sensitivity and selectivity compared to full scan mode.
Table 4: Prospective GC-MS Parameters for this compound
| Parameter | Condition |
| GC Conditions | As described in Table 2 |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole |
| Scan Mode | Full Scan (m/z 50-400) for identification; SIM for quantification |
| Monitored Ions (SIM) | To be determined from the full scan mass spectrum (e.g., molecular ion and major fragment ions) |
| Source Temperature | 230 °C |
| Quadrupole Temp. | 150 °C |
Spectrophotometric Methods for Quantitative Determination (e.g., UV-Vis Spectroscopy)
Spectrophotometric methods, particularly UV-Vis spectroscopy, offer a rapid and non-destructive approach for the quantitative determination of compounds that possess chromophores. The aromatic ring and the nitrile group in this compound are expected to absorb ultraviolet radiation, making this technique a viable option for its analysis.
The development of a UV-Vis spectrophotometric method would commence with the determination of the wavelength of maximum absorbance (λmax). This is achieved by scanning a dilute solution of the compound in a suitable solvent, such as ethanol (B145695) or acetonitrile, across a range of UV wavelengths. The λmax is the wavelength at which the compound exhibits the highest absorbance, and it is at this wavelength that all subsequent measurements would be made to ensure maximum sensitivity.
Once the λmax is identified, a calibration curve would be constructed. This involves preparing a series of standard solutions of this compound of known concentrations and measuring the absorbance of each at the predetermined λmax. The absorbance values are then plotted against the corresponding concentrations. According to the Beer-Lambert law, this plot should yield a linear relationship, the equation of which can be used to determine the concentration of the compound in unknown samples.
Table 1: Illustrative UV-Vis Spectrophotometric Data for this compound
| Parameter | Value |
| λmax | 285 nm (Hypothetical) |
| Solvent | Acetonitrile |
| Linear Range | 1 - 20 µg/mL (Hypothetical) |
| Regression Equation | y = 0.048x + 0.005 (Hypothetical) |
| Correlation Coefficient (R²) | 0.999 (Hypothetical) |
This table presents hypothetical data for illustrative purposes, as no specific experimental data for this compound has been found in published literature.
Electrochemical Methods of Detection and Sensing
Electrochemical methods provide an alternative and often more sensitive approach for the detection and quantification of electroactive compounds. The presence of the aromatic ring and the electron-withdrawing chloro and nitrile groups in this compound suggests that it could be susceptible to electrochemical oxidation or reduction.
The development of an electrochemical method would involve techniques such as cyclic voltammetry (CV) or differential pulse voltammetry (DPV). Initially, CV would be employed to investigate the electrochemical behavior of the compound, identifying the oxidation and reduction potentials. This would be carried out using a three-electrode system (working, reference, and counter electrodes) in a suitable electrolyte solution.
Following the initial characterization by CV, a more sensitive technique like DPV would be optimized for quantitative analysis. DPV offers lower detection limits by minimizing the background charging current. A calibration curve would be constructed by plotting the peak current from the DPV voltammograms against the concentration of this compound. The resulting linear equation would be used for the quantification of the analyte in unknown samples. The choice of the working electrode material (e.g., glassy carbon, boron-doped diamond) and the composition of the supporting electrolyte would be critical parameters to optimize for achieving high sensitivity and selectivity.
Table 2: Illustrative Electrochemical Data for this compound using Differential Pulse Voltammetry
| Parameter | Value |
| Working Electrode | Glassy Carbon Electrode |
| Supporting Electrolyte | 0.1 M KCl in Acetonitrile/Water (1:1) |
| Potential Range | -1.5 V to +1.5 V (vs. Ag/AgCl) (Hypothetical) |
| Peak Potential | -0.85 V (Hypothetical) |
| Linear Range | 0.1 - 10 µM (Hypothetical) |
| Limit of Detection | 0.05 µM (Hypothetical) |
This table presents hypothetical data for illustrative purposes, as no specific experimental data for this compound has been found in published literature.
Application in Environmental Monitoring and Surveillance
The potential release of novel chemical compounds into the environment necessitates the development of analytical methods for their monitoring. The spectrophotometric and electrochemical methods developed for this compound could be adapted for the analysis of environmental samples such as water and soil.
For water analysis, a pre-concentration step, such as solid-phase extraction (SPE), would likely be required to extract and concentrate the analyte from the large sample volume and to remove potential interferences. The extracted and concentrated sample could then be analyzed using the developed UV-Vis or electrochemical method.
In the case of soil samples, an initial extraction with a suitable organic solvent would be necessary to isolate the compound from the solid matrix. The resulting extract would then be cleaned up to remove co-extracted interfering substances before analysis. The sensitivity and selectivity of the chosen method would be paramount for detecting trace levels of the compound in complex environmental matrices.
Application in Biological Sample Analysis for Pre-clinical Studies
In the realm of pre-clinical research, the ability to quantify a compound in biological samples is essential for pharmacokinetic and toxicokinetic studies. The analytical methods developed for this compound could be applied to the analysis of biological fluids such as plasma, urine, and tissue homogenates.
The analysis of biological samples presents significant challenges due to the complexity of the matrix. Therefore, extensive sample preparation would be required. This typically involves protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove proteins and other endogenous components that could interfere with the analysis.
The choice between spectrophotometric and electrochemical methods would depend on the required sensitivity and the concentration levels of the compound expected in the biological samples. Given the typically low concentrations of xenobiotics in biological fluids, the higher sensitivity of electrochemical methods might be more advantageous for such applications. Method validation according to regulatory guidelines would be a critical step to ensure the reliability of the data generated in pre-clinical studies.
Environmental Fate and Impact Studies
Degradation Pathways and Metabolite Formation (e.g., Photodegradation, Biodegradation)
The degradation of (3,5-Dichloro-2-methoxyphenyl)acetonitrile in the environment is expected to proceed through various pathways, primarily biodegradation and photodegradation. The presence of chlorine, methoxy (B1213986), and acetonitrile (B52724) functional groups on the benzene (B151609) ring will influence the specific mechanisms and resulting metabolites.
Biodegradation: Microbial degradation is a significant pathway for the breakdown of many chlorinated aromatic compounds. The biodegradation of compounds similar to this compound often involves initial enzymatic attacks that can lead to dechlorination, demethylation, or transformation of the nitrile group.
For instance, the biodegradation of dichlorophenols has been shown to proceed under both aerobic and anaerobic conditions thescipub.com. Under aerobic conditions, microorganisms often utilize oxygenases to initiate the cleavage of the aromatic ring researchgate.neteurochlor.org. A potential aerobic pathway for this compound could involve the initial oxidation of the benzene ring, leading to the formation of catecholic intermediates. Subsequent ring cleavage would then generate aliphatic acids that can be further metabolized.
Under anaerobic conditions, reductive dechlorination is a more common initial step for highly chlorinated aromatic compounds eurochlor.org. In this process, the chlorine atoms are sequentially removed and replaced with hydrogen atoms. This would lead to the formation of monochlorinated and ultimately non-chlorinated methoxyphenylacetonitrile derivatives.
The nitrile group can also be a target for microbial enzymes. Nitrilases can hydrolyze the nitrile group directly to a carboxylic acid (3,5-Dichloro-2-methoxyphenyl)acetic acid and ammonia (B1221849). Alternatively, a two-step process involving nitrile hydratase and amidase can convert the nitrile to an amide intermediate, (3,5-Dichloro-2-methoxyphenyl)acetamide, which is then hydrolyzed to the corresponding carboxylic acid.
Photodegradation: Photodegradation in the atmosphere and in sunlit surface waters is another likely degradation pathway. Aromatic compounds can absorb ultraviolet (UV) radiation, leading to the cleavage of chemical bonds. For chlorinated aromatic compounds, the carbon-chlorine bond is susceptible to photolytic cleavage, which can result in dechlorination mdpi.com. The presence of methoxy and nitrile groups may also influence the photochemical reactivity of the molecule. The degradation rates of chlorinated aromatic volatile organic compounds have been shown to be influenced by factors such as hydrophobicity and molecular stability mdpi.com.
Potential Metabolites: Based on the degradation pathways of analogous compounds, a range of potential metabolites for this compound can be hypothesized.
| Potential Metabolite | Formation Pathway |
| (3-Chloro-2-methoxy-5-hydroxyphenyl)acetonitrile | Reductive dechlorination and hydroxylation |
| (3,5-Dichloro-2-hydroxyphenyl)acetonitrile | O-demethylation |
| (3,5-Dichloro-2-methoxyphenyl)acetamide | Nitrile hydration |
| (3,5-Dichloro-2-methoxyphenyl)acetic acid | Nitrile hydrolysis |
| 3,5-Dichlorocatechol | Aromatic ring oxidation and cleavage |
Persistence and Bioaccumulation Potential in Environmental Compartments
The persistence and bioaccumulation of a chemical are influenced by its resistance to degradation and its lipophilicity. The molecular structure of this compound, with its chlorinated and aromatic nature, suggests a potential for persistence and bioaccumulation.
Persistence: Chlorinated aromatic compounds are known for their environmental persistence nih.gov. The chlorine atoms on the benzene ring increase the molecule's stability and resistance to microbial degradation. The half-life of such compounds in the environment can vary significantly depending on environmental conditions such as temperature, pH, and microbial activity. For example, the half-life of methoxychlor (B150320) in sediment can range from days in anaerobic conditions to over 100 days in aerobic conditions mdpi.com. Given its structure, this compound is expected to be moderately to highly persistent in various environmental compartments, including soil and sediment.
Bioaccumulation: The potential for a chemical to bioaccumulate in organisms is often estimated by its octanol-water partition coefficient (LogKow). A higher LogKow value indicates greater lipophilicity and a higher tendency to accumulate in the fatty tissues of organisms. While the specific LogKow for this compound is not readily available, the presence of two chlorine atoms and a benzene ring suggests it is likely to be lipophilic. Chlorinated aromatic hydrocarbons generally exhibit a tendency to bioaccumulate in aquatic organisms researchgate.net. The bioaccumulation potential is influenced by factors such as the degree of chlorination and the specific structure of the molecule nih.gov. Therefore, it is plausible that this compound could bioaccumulate in aquatic and terrestrial food chains.
| Property | Predicted Potential for this compound | Basis for Prediction |
| Persistence | Moderate to High | Presence of chlorinated aromatic structure, which is generally resistant to degradation. |
| Bioaccumulation | Moderate to High | Lipophilic nature inferred from the chlorinated aromatic structure, leading to potential accumulation in fatty tissues. |
Ecotoxicological Mechanisms in Model Organisms (e.g., aquatic invertebrates, algae, plants)
The ecotoxicity of this compound has not been specifically studied. However, the toxicity of chlorinated aromatic compounds to a range of environmental organisms is well-documented. These compounds can exert their toxic effects through various mechanisms.
Aquatic Invertebrates: Chlorinated compounds can be toxic to aquatic invertebrates. The mode of action often involves narcosis, where the chemical nonspecifically disrupts cell membranes. Additionally, more specific mechanisms, such as interference with enzymatic processes or disruption of hormonal signaling, can occur. The toxicity will likely depend on the concentration and exposure duration.
Algae and Plants: For algae and plants, chlorinated aromatic compounds can inhibit photosynthesis and growth. The lipophilic nature of these compounds allows them to penetrate cell membranes and interfere with cellular processes. Aquatic macrophytes have been shown to uptake and accumulate organochlorine compounds from the water researchgate.net. The presence of the methoxy group might also influence its interaction with biological systems.
General Mechanisms of Toxicity: The toxicity of chlorinated aromatic compounds is often related to their ability to induce oxidative stress, disrupt cell membrane integrity, and interfere with essential biochemical pathways. The specific ecotoxicological profile of this compound would need to be determined through direct testing on relevant model organisms.
Methodologies for Environmental Concentration Measurement
The detection and quantification of this compound in environmental samples would likely employ analytical techniques commonly used for other chlorinated aromatic compounds. These methods typically involve sample extraction, cleanup, and instrumental analysis.
Sample Preparation: Environmental samples such as water, soil, and sediment would first require an extraction step to isolate the target compound from the matrix. Common extraction techniques include liquid-liquid extraction (LLE) for water samples and Soxhlet or ultrasonic extraction for solid samples, using organic solvents like hexane (B92381) or dichloromethane. Following extraction, a cleanup step is often necessary to remove interfering co-extracted substances. This can be achieved using techniques like solid-phase extraction (SPE) or column chromatography with adsorbents such as silica (B1680970) gel or florisil.
Instrumental Analysis: The primary analytical technique for the detection of chlorinated aromatic compounds at trace levels is gas chromatography (GC) coupled with a sensitive detector.
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique that provides both quantification and structural confirmation of the analyte.
Gas Chromatography with Electron Capture Detection (GC-ECD): The ECD is highly sensitive to halogenated compounds and is therefore well-suited for the analysis of chlorinated substances like this compound.
For less volatile or thermally labile compounds, high-performance liquid chromatography (HPLC) coupled with a UV or mass spectrometry detector could also be a viable analytical approach.
| Analytical Step | Common Methodologies | Purpose |
| Extraction (Water) | Liquid-Liquid Extraction (LLE) | Isolate the compound from the aqueous matrix. |
| Extraction (Soil/Sediment) | Soxhlet Extraction, Ultrasonic Extraction | Isolate the compound from the solid matrix. |
| Cleanup | Solid-Phase Extraction (SPE), Column Chromatography | Remove interfering substances from the extract. |
| Analysis | Gas Chromatography-Mass Spectrometry (GC-MS) | Separate, identify, and quantify the compound. |
| Analysis | Gas Chromatography-Electron Capture Detection (GC-ECD) | Highly sensitive detection of the chlorinated compound. |
Patent Landscape and Intellectual Property
Analysis of Key Patents Covering Synthesis Methodologies
A direct search of the patent literature does not reveal any patents with specific claims to the synthesis of (3,5-Dichloro-2-methoxyphenyl)acetonitrile. Therefore, an analysis of the patent landscape for key synthetic transformations required for its preparation provides insight into the intellectual property environment. The synthesis of this compound can be envisioned through several plausible routes, each with its own patent considerations for the key chemical steps involved.
A common approach to analogous structures involves the cyanomethylation of a corresponding benzyl (B1604629) halide. In this hypothetical route, 3,5-dichloro-2-methoxybenzyl chloride would be reacted with a cyanide salt. The patent landscape for the cyanation of benzyl halides is mature, with many older patents covering fundamental aspects of this reaction. More recent patents in this area tend to focus on specific improvements, such as the use of phase-transfer catalysts or novel solvent systems to improve yield and safety.
Another potential route is the multi-step conversion of a substituted toluene (B28343). For instance, starting from 1,3-dichloro-2-methoxy-5-methylbenzene, a bromination of the benzylic position followed by cyanation would lead to the target molecule. Patents in this area often focus on the specificity and efficiency of the benzylic halogenation step.
A third approach could involve the construction of the phenylacetonitrile (B145931) from a corresponding benzaldehyde. The conversion of 3,5-dichloro-2-methoxybenzaldehyde (B1307951) to the nitrile could proceed through various intermediates, such as a cyanohydrin followed by reduction, or through a Wittig-type reaction. The patent landscape for these transformations is extensive, with innovations often centered on catalyst development and stereoselectivity.
The following interactive table summarizes these potential synthetic methodologies and the general focus of the patent landscape for each.
| Synthetic Methodology | Key Transformation | General Focus of Related Patents |
| Cyanomethylation | Reaction of a benzyl halide with a cyanide salt | Improvements in reaction conditions (e.g., catalysts, solvents), safety, and yield. |
| From Substituted Toluene | Benzylic halogenation followed by cyanation | Selectivity of the halogenation step and efficiency of the subsequent cyanation. |
| From Benzaldehyde | Conversion of an aldehyde to a nitrile | Novel reagents, catalysts, and multi-step sequences with improved overall yields. |
It is crucial to note that while these general transformations are widely patented, the application of these methods to the specific substrates required for the synthesis of this compound is not explicitly claimed in the surveyed patent literature.
Patents Related to Novel Derivatives and Their Applications
A comprehensive search for patents claiming novel derivatives of this compound has not yielded any specific results. This suggests that this particular chemical scaffold has not been extensively explored or, at least, has not been the subject of significant patenting activity. The lack of patented derivatives presents a potential opportunity for innovation and the establishment of a novel intellectual property position.
The phenylacetonitrile moiety is a common structural motif in medicinal chemistry, often serving as a key intermediate or a pharmacophoric element in biologically active molecules. Derivatives of this compound could potentially be explored for a variety of applications. For instance, the nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, opening up a wide range of possible chemical modifications.
The following interactive table outlines some potential classes of novel derivatives and their hypothetical applications, which could be the focus of future patent filings.
| Derivative Class | Potential Modification | Hypothetical Application Area |
| Phenylacetic Acids | Hydrolysis of the nitrile group | Anti-inflammatory agents, building blocks for other active pharmaceutical ingredients. |
| Phenethylamines | Reduction of the nitrile group | Central nervous system agents, cardiovascular drugs. |
| Heterocyclic Derivatives | Cyclization reactions involving the nitrile group | Antiviral, antibacterial, or anticancer agents. |
| Ester and Amide Derivatives | Reaction of the corresponding carboxylic acid | Prodrugs, modulation of pharmacokinetic properties. |
The development and patenting of such derivatives would likely require demonstrating novel and non-obvious properties, such as unexpected biological activity or improved physicochemical characteristics, when compared to existing compounds.
Freedom to Operate Analysis for Research and Development
Based on the available information, the freedom to operate (FTO) for the synthesis and use of this compound in a research and development context appears to be favorable. The absence of patents directly claiming the compound or its synthesis means that its preparation for experimental purposes is unlikely to infringe on existing intellectual property rights.
However, this assessment comes with significant caveats. A comprehensive FTO analysis for a commercial product would need to be much more detailed and is highly dependent on the intended application of the compound. While the molecule itself may not be patented, its use in a specific, patented application would constitute infringement. For example, if this compound were to be used as an intermediate in the synthesis of a patented active pharmaceutical ingredient, the sale of that API would be restricted.
Furthermore, it is possible that the synthesis of a key starting material for the preparation of this compound is covered by a patent. A thorough FTO analysis would require an examination of the patent landscape for all reagents and intermediates used in the chosen synthetic route.
For research and development activities, it is generally advisable to:
Conduct periodic patent searches to monitor for any new filings that may be relevant.
Document the synthetic route used and the sources of all starting materials.
If the compound is to be used in a collaborative research project, ensure that intellectual property rights are clearly defined in any agreements.
Strategic Development of Intellectual Property Portfolios
Given the apparently open intellectual property landscape for this compound, a company or research institution has several strategic options for developing a robust IP portfolio around this compound.
One primary strategy would be to develop and patent a novel and non-obvious synthetic method for the compound. If a new route is discovered that offers significant advantages over known methods (e.g., higher yield, lower cost, greater safety), this process could be patentable.
A second, and likely more robust, strategy would be to focus on patenting novel derivatives of this compound that exhibit valuable properties. This could include:
Composition of Matter Patents: Claiming new chemical entities derived from the parent compound. These are generally considered the strongest form of patent protection in the chemical and pharmaceutical industries.
Method of Use Patents: Claiming a specific application of a new derivative, for example, its use in treating a particular disease.
Another strategic consideration is the filing of "reach-through" claims, which would seek to cover a genus of compounds that includes derivatives of this compound, thereby providing broader protection.
Finally, if a particularly efficient and difficult-to-reverse-engineer synthesis is developed, a company might choose to maintain it as a trade secret rather than patenting it. This avoids public disclosure but does not prevent others from independently developing and patenting the same process.
The optimal IP strategy will depend on the specific goals of the organization, the nature of the innovation (e.g., a new process vs. a new compound with a specific use), and the competitive landscape.
Future Research Directions and Emerging Applications
Exploration of Novel and Sustainable Synthetic Pathways
The development of environmentally benign and efficient synthetic methods is a paramount goal in modern chemistry. For (3,5-Dichloro-2-methoxyphenyl)acetonitrile and its derivatives, future research will likely concentrate on moving beyond traditional cyanidation reactions, which often involve toxic cyanide salts and harsh conditions. The focus will be on "green" chemistry principles to improve safety, reduce waste, and enhance economic viability.
Key areas of exploration include:
Catalytic Systems: Research into novel transition-metal catalysts (e.g., copper, palladium) and metal-free catalytic systems is anticipated. researchgate.net These approaches, such as dehydrogenative benzylic cyanation or borrowing hydrogen methodologies, offer pathways that are more atom-economical and avoid the use of stoichiometric toxic reagents. researchgate.netresearchgate.net
Flow Chemistry: The application of continuous flow reactors can offer significant advantages in terms of safety, scalability, and control over reaction parameters. This technology is particularly relevant for handling potentially hazardous reagents and for optimizing reaction yields and purity.
Biocatalysis: The use of enzymes, such as nitrilases, could provide highly selective and environmentally friendly routes to produce or modify phenylacetonitrile (B145931) derivatives.
Alternative Solvents: A major thrust will be the replacement of volatile organic solvents with greener alternatives like water, supercritical fluids, or biodegradable surfactants that enable reactions in aqueous media. proquest.com
| Synthetic Strategy | Typical Reagents/Conditions | Advantages | Research Focus |
|---|---|---|---|
| Traditional Cyanation | Benzyl (B1604629) halides, Sodium/Potassium Cyanide, Organic Solvents | Well-established, direct | Improving safety protocols, waste management (cyanide regeneration) |
| Catalytic Dehydrogenation | Benzylic precursors, Non-toxic cyanide source, Metal or electro-catalyst | Metal-free options, avoids pre-functionalization researchgate.net | Development of efficient and recyclable catalysts |
| Borrowing Hydrogen Reactions | Alcohols, Ammonia (B1221849)/Cyanide source, Transition-metal catalyst | High atom economy, uses readily available alcohols researchgate.net | Expanding substrate scope and catalyst efficiency |
| Aqueous Micellar Catalysis | Surfactants (e.g., Savie), Water, ppm levels of catalyst | Eliminates organic solvents, biodegradable, high yields proquest.com | Designing new surfactants for broader reaction compatibility |
Discovery of Undiscovered Biological Activities and Targets
The structural motifs present in this compound—specifically the dichlorinated phenyl ring and the methoxyphenyl group—are found in numerous biologically active compounds. This suggests that the molecule itself or its derivatives could possess untapped therapeutic potential. Future research will likely involve systematic screening and target identification.
Antimicrobial and Antifungal Activity: Halogenated and methoxylated aromatic compounds have a known history of antimicrobial properties. researchgate.netmdpi.com Screening this compound and its derivatives against a panel of pathogenic bacteria and fungi could reveal new lead compounds for anti-infective agents.
Anticancer and Cytotoxic Properties: Phenylacetonitrile derivatives and compounds with methoxyphenyl groups have been investigated for their potential as anticancer agents, with some showing activity as tubulin polymerization inhibitors or exhibiting cytotoxicity against cancer cell lines. researchgate.netnih.gov Research could explore the compound's effect on various cancer cell lines, its mechanism of action, and its potential to induce apoptosis. nih.gov
Enzyme Inhibition: The 2-methoxyphenol structure is associated with the inhibition of enzymes like cyclooxygenase-2 (COX-2), suggesting a potential for anti-inflammatory activity. josai.ac.jpnih.gov Future studies could investigate the inhibitory potential of this compound against a wide range of enzymes implicated in disease.
| Structural Moiety | Observed Activity in Analogs | Potential Target Area for this compound | Reference |
|---|---|---|---|
| Dichlorophenyl | Antibacterial, Antioxidant, Cytotoxic | Anti-infectives, Oncology | researchgate.net |
| Methoxyphenyl | COX-2 Inhibition, Cytotoxicity, Antimicrobial | Anti-inflammatory, Oncology, Anti-infectives | mdpi.comnih.govjosai.ac.jpnih.gov |
| Phenylacetonitrile | Precursor to analgesics, antihistamines, antidepressants | Neurological disorders, CNS targets |
Design and Synthesis of Advanced Materials Precursors
Beyond pharmaceuticals, the unique electronic and physical properties imparted by the nitrile, methoxy (B1213986), and dichloro groups make this compound an interesting candidate as a precursor for advanced materials. The nitrile group is particularly versatile and can participate in polymerization reactions or be transformed into other functional groups.
Future research directions in materials science could include:
Polymer Chemistry: The compound could serve as a monomer or a modifying agent in the synthesis of specialty polymers. The presence of chlorine atoms could enhance fire retardancy and thermal stability, while the polar nitrile and methoxy groups could influence properties like dielectric constant and solubility.
Organic Electronics: Aromatic nitriles are used in the development of organic light-emitting diodes (OLEDs) and other electronic materials. The specific substitution pattern of this compound could be exploited to tune the electronic properties (e.g., HOMO/LUMO energy levels) of novel organic semiconductors.
Self-Assembling Materials: The functionalities present in the molecule offer potential for creating self-assembling systems, such as liquid crystals or molecular networks, driven by dipole-dipole interactions and other intermolecular forces.
Integration with Artificial Intelligence and Machine Learning in Chemical Discovery
Key applications include:
Retrosynthetic Planning: AI-powered tools can analyze the structure of complex target molecules and propose novel, efficient, and sustainable synthetic routes, moving beyond human intuition. drugtargetreview.comchemcopilot.com This can help identify the most viable green pathways for synthesizing derivatives of this compound.
Property Prediction: Machine learning models, trained on vast chemical datasets, can predict the biological activities, toxicity, and physicochemical properties of the compound and its virtual derivatives. harvard.edunih.gov This in silico screening allows researchers to prioritize the synthesis of molecules with the highest probability of success, saving time and resources. optibrium.comharvard.edu
De Novo Design: Generative AI models can design entirely new molecules based on desired properties. harvard.edutechnologynetworks.com Researchers could use such models to generate novel derivatives of this compound optimized for a specific biological target or material application.
Reaction Optimization: AI can be integrated with automated laboratory systems to rapidly screen and optimize reaction conditions (e.g., temperature, catalyst loading, solvent), leading to higher yields and purity in a fraction of the time required for manual experimentation. scitechdaily.com
The synergy between automated synthesis, high-throughput screening, and predictive AI models is creating a "closed-loop" or "self-driving" laboratory paradigm that promises to dramatically accelerate the pace of chemical discovery. mdpi.com
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (3,5-Dichloro-2-methoxyphenyl)acetonitrile?
- Methodology : Synthesis typically involves nucleophilic substitution or cyanation of halogenated precursors. For example, a chloro-substituted phenyl intermediate can react with cyanide sources (e.g., KCN or NaCN) under controlled conditions. Purification via recrystallization (using ethanol or dimethylformamide) is critical to isolate the nitrile product.
- Key Considerations : Monitor reaction temperature to avoid side reactions (e.g., hydrolysis of nitrile groups). Use inert atmospheres to prevent oxidation. Safety protocols for handling cyanide reagents must be strictly followed, including proper ventilation and PPE (gloves, goggles) .
Q. What characterization techniques are essential for confirming the structure and purity of this compound?
- Methodology :
- NMR Spectroscopy : Confirm molecular structure via - and -NMR to verify substituent positions and nitrile functionality.
- HPLC : Assess purity using reversed-phase chromatography with UV detection (e.g., mobile phase: acetonitrile/water gradient).
- Melting Point Analysis : Compare observed values with literature data (e.g., 104–106°C for analogous nitriles) .
- Validation : Cross-reference spectral data with PubChem or CAS entries to resolve ambiguities.
Q. What safety precautions are necessary when handling this compound?
- Protocols :
- PPE : Wear chemical-resistant gloves (nitrile), safety goggles, and lab coats. Use local exhaust ventilation to minimize inhalation risks.
- First Aid : For skin contact, wash immediately with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention.
- Storage : Keep in airtight, light-protected containers at room temperature. Avoid contact with strong oxidizers (e.g., peroxides) .
Advanced Research Questions
Q. How can experimental design (e.g., Central Composite Design) optimize the synthesis yield of this compound?
- Methodology :
- Factors : Investigate variables like reaction temperature, catalyst concentration, and solvent polarity.
- Response Surface Modeling : Use CCD to identify optimal conditions. For example, higher temperatures may accelerate reaction rates but risk decomposition.
- Validation : Confirm reproducibility via triplicate runs at predicted optimal settings. Derringer’s desirability function can balance yield and purity .
Q. What strategies resolve contradictions in reported physical properties (e.g., solubility, melting point) of this compound?
- Methodology :
- Multi-Technique Analysis : Use differential scanning calorimetry (DSC) for precise melting point determination and XRD to confirm crystallinity.
- Solubility Studies : Test in varied solvents (e.g., ethanol, DMF) under controlled temperatures. Document conditions to reconcile discrepancies.
- Literature Review : Cross-check with structurally similar compounds (e.g., 3,4-dichlorophenylacetonitrile) for analogous trends .
Q. How to develop a robust RP-HPLC method for quantifying trace impurities in this compound?
- Methodology :
- Mobile Phase Optimization : Screen acetonitrile/buffer ratios (e.g., 60:40 to 80:20) to achieve baseline separation. Adjust pH (2.5–4.5) to enhance peak symmetry.
- Detection : UV detection at 210–230 nm for nitrile absorption. Validate method specificity via spiked impurity recovery tests.
- Experimental Design : Apply factorial design to evaluate flow rate, column temperature, and injection volume effects on resolution .
Q. What are the stability profiles of this compound under varying storage conditions?
- Methodology :
- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 6 months. Monitor degradation via HPLC and FTIR.
- Light Sensitivity : Conduct photostability studies under ICH Q1B guidelines (e.g., UV/visible light exposure).
- Recommendations : Store in amber glass containers at ≤25°C. Avoid prolonged exposure to moisture .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
